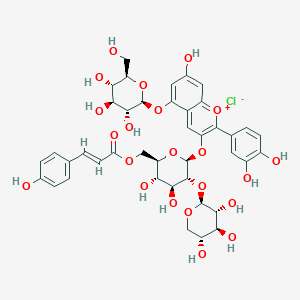
Methacrolein-2,4-DNPH
Übersicht
Beschreibung
Methacrolein-2,4-DNPH is a derivative of methacrolein . It is formed via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . The molecular formula of Methacrolein-2,4-DNPH is C10H10N4O4 and its molecular weight is 250.21 g/mol.
Synthesis Analysis
Methacrolein-2,4-DNPH is synthesized via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . This reaction is typically carried out in the presence of trifluoroacetic acid . The synthesis of Methacrolein-2,4-DNPH can be analyzed using techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) .Molecular Structure Analysis
The molecular structure of Methacrolein-2,4-DNPH can be represented by the linear formula: H2C=C(CH3)CH=NNHC6H3(NO2)2 . The structure can be analyzed using various techniques such as vibrational spectroscopic research .Chemical Reactions Analysis
Methacrolein-2,4-DNPH is a DNPH derivative of an aliphatic aldehyde . The chemical reactions involving Methacrolein-2,4-DNPH can be analyzed using the Agilent 1220 Infinity Gradient LC system with a built-in diode-array detector (DAD) .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Methacrolein-2,4-DNPH is used in the analysis of aldehydes and ketones in the environment . These compounds are significant air pollutants and can also be detected in water and soil . They are important due to their toxic and potentially carcinogenic nature .
Methods of Application or Experimental Procedures
The determination of aldehydes and ketones in environmental matrices is conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) . The Agilent 1220 Infinity Gradient LC System is used for this purpose . The system can be installed in a vehicle and measurements can be performed at different test sites .
Results or Outcomes
Using both 1.8-μm and 5-μm columns achieved excellent precision and linearity as well as low limits of detection (LOD) and limits of quantification (LOQ) for all carbonyl-containing compounds . The analysis of DNPH-derivatized aldehydes and ketones using this system can be carried out in a mobile laboratory .
Rapid Separation and Identification of Carbonyl Compounds
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
Methacrolein-2,4-DNPH is used in the rapid separation and identification of carbonyl compounds . These compounds are important constituents in urban and global atmospheres . They frequently initiate photochemical smog and sustain reactions leading to ozone formation .
Methods of Application or Experimental Procedures
The carbonyl-containing air sample is passed through a silica gel cartridge that has been coated with DNPH or impinged into an acidified DNPH solution . For water samples, the reaction occurs directly by the addition of DNPH to the water, buffered at pH 3 . Carbonyl compounds are rapidly derivatized to hydrazones under these conditions .
Results or Outcomes
A fast HPLC method for the analysis of DNPH derivatized carbonyls found in air samples is demonstrated . An air sample was analyzed in under 10 minutes and found to contain several carbonyls .
Determination of Diacetyl in Work Environment
Specific Scientific Field
This application is related to Occupational Health and Safety .
Summary of the Application
Methacrolein-2,4-DNPH is used as an internal standard in the determination of diacetyl in the work environment .
Methods of Application or Experimental Procedures
The formed diacetyl-2,4-DNPH derivatives are desorbed with acetonitrile containing a defined amount of DNPH and analysed by means of liquid chromatography (HPLC-UV or HPLC-MS) .
Results or Outcomes
Quantitative evaluation is based on a 10-point calibration using methacrolein-2,4-DNPH as an internal standard .
Identification of Carbonyl Compounds in Air Samples
Specific Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
Methacrolein-2,4-DNPH is used in the rapid identification of carbonyl compounds in air samples . These compounds are significant contributors to urban and global atmospheres . They frequently initiate photochemical smog and sustain reactions leading to ozone formation .
Methods of Application or Experimental Procedures
The carbonyl-containing air sample is passed through a silica gel cartridge that has been coated with DNPH or impinged into an acidified DNPH solution . Carbonyl compounds are rapidly derivatized to hydrazones under these conditions .
Results or Outcomes
A fast HPLC method for the analysis of DNPH derivatized carbonyls found in air samples is demonstrated . An air sample was analyzed in under 10 minutes and found to contain several carbonyls .
Analysis of DNPH-derivatized Aldehydes and Ketones
Specific Scientific Field
This application is related to Analytical Chemistry .
Summary of the Application
Methacrolein-2,4-DNPH is used in the analysis of 13 DNPH-derivatized aldehydes and ketones . These compounds can be hazardous when released into the environment .
Methods of Application or Experimental Procedures
The analysis is conducted using the Agilent 1220 Infinity Gradient LC system with built-in diode-array detector (DAD) . The system can be installed in a vehicle and measurements can be performed at different test sites .
Results or Outcomes
Using both 1.8-μm and 5-μm columns achieved excellent precision and linearity as well as low limits of detection (LOD) and limits of quantification (LOQ) for all carbonyl-containing compounds .
Safety And Hazards
Methacrolein-2,4-DNPH is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . Skin should be washed thoroughly after handling, and eating, drinking, or smoking should be avoided when using this product .
Eigenschaften
IUPAC Name |
N-[(E)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBWWZMXYOKKNG-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430030 | |
| Record name | Methacrolein-2,4-DNPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacrolein-2,4-DNPH | |
CAS RN |
5077-73-6 | |
| Record name | NSC29734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacrolein-2,4-DNPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrolein 2,4-dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)



![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)






